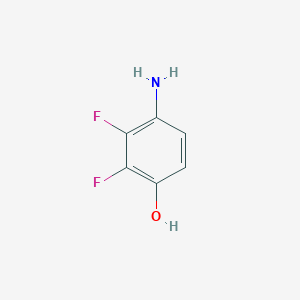

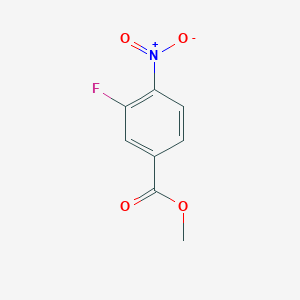

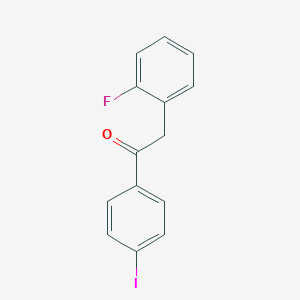

Methyl 2-Amino-3,4-difluorobenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to methyl 2-amino-3,4-difluorobenzoate often involves intricate reactions such as Fischer esterification, highlighting the compound's structural complexity and the methods required for its formation. An example includes the synthesis of 4-amino-3-nitrobenzoic acid methyl ester, demonstrating a straightforward one-pot reaction that yields a workable product within a short time frame, akin to potential synthesis pathways for methyl 2-amino-3,4-difluorobenzoate (Caleb M Kam et al., 2020).

Molecular Structure Analysis

The molecular structure of compounds related to methyl 2-amino-3,4-difluorobenzoate, such as 2-aminobenzothiazole derivatives, has been elucidated through various spectroscopic techniques and quantum chemical calculations. These studies provide insight into the structural and conformational properties, highlighting the significance of hydrogen bonding and molecular geometry in defining the compound's characteristics (L. Qiao et al., 2017).

Chemical Reactions and Properties

Research on compounds structurally similar to methyl 2-amino-3,4-difluorobenzoate reveals their involvement in diverse chemical reactions, including cyclization and esterification. These reactions not only shed light on the compound's reactivity but also its potential application in synthesizing novel chemical entities (B. Gabriele et al., 2006).

Physical Properties Analysis

Understanding the physical properties of methyl 2-amino-3,4-difluorobenzoate and related compounds involves examining their crystal and molecular structure. Such analyses contribute to a deeper comprehension of their stability, density, and molecular interactions within various environments (G. M. Brown & R. E. Marsh, 1963).

Chemical Properties Analysis

The chemical properties of methyl 2-amino-3,4-difluorobenzoate can be inferred from studies on similar compounds, highlighting the influence of fluorine atoms on the aromatic system. The presence of fluorine atoms significantly impacts the compound's reactivity, acidity, and overall chemical behavior, making it a subject of interest for further chemical investigations (S. Buscemi et al., 2001).

Applications De Recherche Scientifique

Applications in Organic Synthesis

Regioflexible Substitution of Difluorobenzene The research by Schlosser and Heiss (2003) showcases the regioflexible substitution of 1,3-difluorobenzene into various benzoic acids and bromobenzoic acids, highlighting the use of modern organometallic methods and offering insights into advanced synthetic strategies for similar compounds (Schlosser & Heiss, 2003).

Novel Antitumor Benzothiazoles Bradshaw et al. (2002) discuss the potent antitumor properties of novel 2-(4-aminophenyl)benzothiazoles. The paper outlines the metabolic pathways and introduces amino acid conjugation to improve solubility and drug delivery, providing a framework for developing similar compounds (Bradshaw et al., 2002).

Aminocarbonylation of Iodoalkenes and Iodobenzene Müller et al. (2005) explore the aminocarbonylation of iodobenzene and iodoalkenes using amino acid methyl esters, leading to the synthesis of 2-oxo-carboxamide type derivatives and carboxamides. This study provides valuable insights into the carbonylation process relevant to compounds like Methyl 2-Amino-3,4-difluorobenzoate (Müller et al., 2005).

Applications in Medical Research

Synthesis of PET Agents for Imaging Wang et al. (2013) discuss the synthesis of a new potential PET agent for imaging B-Raf(V600E) in cancers. The process involves the synthesis of difluorobenzoic acid derivatives, indicating the relevance of structurally related compounds in medical imaging (Wang et al., 2013).

Safety And Hazards

Propriétés

IUPAC Name |

methyl 2-amino-3,4-difluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2/c1-13-8(12)4-2-3-5(9)6(10)7(4)11/h2-3H,11H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQSMXRFDHQTFDU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=C(C=C1)F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00627019 |

Source

|

| Record name | Methyl 2-amino-3,4-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-Amino-3,4-difluorobenzoate | |

CAS RN |

170108-07-3 |

Source

|

| Record name | Methyl 2-amino-3,4-difluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170108-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-amino-3,4-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00627019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.1.0]hexan-3-ol, 1-ethynyl-2-methylene-, [1S-(1alpha,3beta,5alpha)]-(9CI)](/img/structure/B67008.png)